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Abstract
Hyperuricemia, a precursor to gout and a potential risk factor for cardiovascular and renal

disease, is primarily characterized by elevated levels of serum uric acid (sUA). The renal urate

transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has

emerged as a critical target for therapeutic intervention. Puliginurad (YL-90148), a novel and

potent URAT1 inhibitor developed by Shanghai Yingli Pharmaceutical Co., Ltd., is currently in

Phase 3 clinical trials for the treatment of hyperuricemia and gout.[1] This technical guide

provides an in-depth analysis of Puliginurad's mechanism of action, its role in uric acid

homeostasis, and the broader context of URAT1 inhibition in the management of

hyperuricemia. While specific quantitative data from Puliginurad's late-stage clinical trials are

not yet widely publicly available, this document will synthesize the existing preclinical and early

clinical information, alongside comparative data from other URAT1 inhibitors, to provide a

comprehensive overview for the scientific community.

Introduction to Uric Acid Homeostasis and
Hyperuricemia
Uric acid is the final product of purine metabolism in humans. Its physiological levels are

maintained through a delicate balance between production and elimination. The kidneys are

responsible for approximately two-thirds of uric acid excretion. This process involves
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glomerular filtration, followed by reabsorption and secretion in the renal tubules. The majority of

filtered urate is reabsorbed, a process largely mediated by URAT1, which is encoded by the

SLC22A12 gene and located on the apical membrane of proximal tubule epithelial cells.[2]

Hyperuricemia arises from either the overproduction or, more commonly, the underexcretion of

uric acid.[3] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in

joints and soft tissues, resulting in the painful inflammatory condition known as gout.[3]

Therefore, strategies to lower sUA levels are central to the management of gout and the

prevention of its complications.

The Role of URAT1 in Renal Urate Reabsorption
URAT1 is a member of the organic anion transporter (OAT) family.[2] It functions as an anion

exchanger, mediating the reabsorption of urate from the renal filtrate back into the bloodstream

in exchange for intracellular anions such as lactate and nicotinamide. The importance of

URAT1 in uric acid homeostasis is underscored by the fact that it is responsible for

approximately 90% of uric acid reabsorption.[2]

The signaling pathways governing URAT1 activity are complex and not fully elucidated.

However, it is known that certain proteins, such as PDZK1, are crucial for the proper

localization and function of URAT1 at the apical membrane of renal tubular cells.[4] Genetic

variations in SLC22A12 can lead to either hyperuricemia or renal hypouricemia, further

highlighting the central role of this transporter.

Puliginurad: A Novel URAT1 Inhibitor
Puliginurad is a potent and selective inhibitor of URAT1.[5] By blocking this transporter,

Puliginurad prevents the reabsorption of uric acid from the renal tubules, thereby increasing its

excretion in the urine and consequently lowering sUA levels.[5] This mechanism of action

places Puliginurad in the class of uricosuric agents. As of late 2025, Puliginurad is in Phase 3

clinical development for the treatment of primary gout with hyperuricemia.[1]

Mechanism of Action
The primary mechanism of action of Puliginurad is the competitive inhibition of the URAT1

transporter.[5] This prevents uric acid from binding to the transporter and being reabsorbed into
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the bloodstream. The increased concentration of uric acid in the renal tubules leads to

enhanced urinary excretion.
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Figure 1: Mechanism of action of Puliginurad on the URAT1 transporter in the renal proximal

tubule.

Preclinical and Clinical Data Overview
While specific quantitative results from Puliginurad's pivotal trials are pending, early-phase

clinical trials have demonstrated its potential for significant urate-lowering effects with a

favorable safety profile.[5] For context, data from other selective URAT1 inhibitors can provide

an indication of the expected efficacy.

Table 1: Illustrative Efficacy of Other URAT1 Inhibitors in Clinical Trials
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Drug
Study
Phase

Population Treatment

Mean
Percent
Reduction
in sUA from
Baseline

Reference

Verinurad Phase II

Gout or

Asymptomati

c

Hyperuricemi

a

12.5 mg once

daily
-34.4% [6]

Dotinurad Phase II

Hyperuricemi

a with or

without Gout

4 mg once

daily

-35.8% at 24

weeks
[7]

Lingdolinurad

(ABP-671)
Phase IIb/III Chronic Gout Not specified

Statistically

significant

reduction vs.

allopurinol

and placebo

[8][9]

AR882 Phase II
Gout with

Tophi

75 mg once

daily

sUA reduced

from 9.4

mg/dL to 4.5

mg/dL at 3

months

[10]

Note: This table presents data for other URAT1 inhibitors and is for illustrative purposes only.

The efficacy of Puliginurad may differ.

Experimental Protocols
The development and evaluation of URAT1 inhibitors like Puliginurad involve a series of in

vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro URAT1 Inhibition Assay
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A common method to assess the inhibitory activity of a compound on URAT1 is a cell-based

uric acid uptake assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., Puliginurad) on URAT1-mediated uric acid transport.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the

human URAT1 transporter. A control cell line (e.g., mock-transfected) is also maintained.

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO)

and diluted to various concentrations in the assay buffer.

Uric Acid Uptake:

The URAT1-expressing cells and control cells are seeded in multi-well plates.

Cells are pre-incubated with the test compound at different concentrations for a specified

time (e.g., 10-30 minutes).

A solution containing a known concentration of radiolabeled ([14C]) or non-radiolabeled

uric acid is added to initiate the uptake.

The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at a controlled

temperature.

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold

buffer. The cells are then lysed to release the intracellular contents.

Quantification:

For radiolabeled uric acid, the intracellular radioactivity is measured using a scintillation

counter.

For non-radiolabeled uric acid, intracellular uric acid concentration can be determined

using methods like liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control

cells from that in URAT1-expressing cells. The IC50 value is then determined by plotting the

percentage of inhibition against the log of the compound concentration and fitting the data to

a sigmoidal dose-response curve.

In Vitro URAT1 Inhibition Assay Workflow
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Figure 2: A generalized workflow for an in vitro URAT1 inhibition assay.

Future Directions and Conclusion
Puliginurad holds promise as a new therapeutic option for the millions of individuals affected

by hyperuricemia and gout. Its selective inhibition of URAT1 offers a targeted approach to

lowering sUA levels. As data from the ongoing Phase 3 clinical trials become available, a more

precise understanding of its efficacy, safety, and positioning relative to other urate-lowering

therapies will emerge.

For the research and drug development community, the continued exploration of URAT1

inhibitors and the broader mechanisms of uric acid homeostasis will be crucial. This includes

investigating the potential for combination therapies (e.g., with xanthine oxidase inhibitors),

understanding the long-term renal and cardiovascular implications of sustained uricosuria, and

identifying patient populations who are most likely to benefit from this class of drugs.

In conclusion, Puliginurad represents a significant advancement in the management of

hyperuricemia. Its targeted mechanism of action, focused on the inhibition of URAT1, is a well-

validated strategy for reducing sUA levels. The successful completion of its late-stage clinical

development is eagerly anticipated by clinicians and patients alike.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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